Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester
CAS No.:
Cat. No.: VC17966956
Molecular Formula: C26H42O4
Molecular Weight: 418.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H42O4 |
|---|---|
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | (2-phenyl-1,3-dioxan-5-yl) hexadecanoate |
| Standard InChI | InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)30-24-21-28-26(29-22-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3 |
| Standard InChI Key | WSWDNKINQWKQGR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester belongs to the class of fatty acid esters. Key identifiers include:
The structure comprises a 1,3-dioxane ring substituted with a phenyl group at the 2-position and a palmitoyl ester group at the 5-position . The dioxane ring introduces rigidity, while the extended aliphatic chain (C16) contributes to hydrophobicity.
Stereochemical Considerations
The compound exhibits cis-trans isomerism due to the spatial arrangement of substituents on the dioxane ring. PubChem notes a cis-isomer variant (CID 538830), though synthetic routes often yield mixtures requiring chromatographic separation .
Synthesis and Reaction Chemistry
Synthetic Pathways
The ester is synthesized via acid-catalyzed esterification between hexadecanoic acid and 2-phenyl-1,3-dioxan-5-ol. Key steps include:
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Activation of the Carboxylic Acid: Palmitic acid is activated using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to form an acyl chloride or reactive intermediate .
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Nucleophilic Acyl Substitution: The alcohol attacks the electrophilic carbonyl carbon, displacing the leaving group (e.g., Cl⁻).
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Purification: Crude product is purified via silica gel chromatography, yielding ~84% pure ester .
Reaction Optimization
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Catalysts: Sulfuric acid or p-toluenesulfonic acid (PTSA) are common Brønsted acid catalysts.
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Solvents: Anhydrous toluene or dichloromethane minimizes hydrolysis .
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Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side reactions.
Physicochemical Properties
Hydrophobicity and Solubility
With a calculated LogP (XLogP3-AA) of 8.6 , the compound is highly lipophilic. It is insoluble in water but miscible with organic solvents like chloroform, ethyl acetate, and hexane .
Thermal Stability
While melting and boiling points are unreported, the aromatic dioxane ring and saturated aliphatic chain suggest stability up to ~200°C. Differential scanning calorimetry (DSC) would clarify phase transitions.
Spectroscopic Fingerprints
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IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O stretch), 1250–1050 cm⁻¹ (C-O-C ether), and 700 cm⁻¹ (phenyl C-H bend) .
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¹H NMR (CDCl₃): δ 7.4–7.2 (m, 5H, aromatic), 4.8–4.5 (m, 2H, dioxane OCH₂), 2.3 (t, 2H, COOCH₂), 1.6–1.2 (m, 28H, aliphatic chain), 0.9 (t, 3H, terminal CH₃) .
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Mass Spectrometry: Molecular ion peak at m/z 418.3 [M]⁺, with fragments at m/z 239 (dioxane ring + phenyl) and 257 (palmitoyl chain) .
Applications in Material Science
Lubricant Additives
The compound’s long alkyl chain reduces friction coefficients in polyol ester-based lubricants. In tribological tests, derivatives showed 15–20% lower wear rates compared to base oils .
Polymer Stabilizers
Incorporating 0.5–2 wt% into polyethylene films improved UV resistance by scavenging free radicals, extending shelf life by ~30%.
Surface Coatings
Thin films deposited via spin-coating exhibited water contact angles >110°, indicating superhydrophobicity. Potential uses include anti-icing coatings .
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